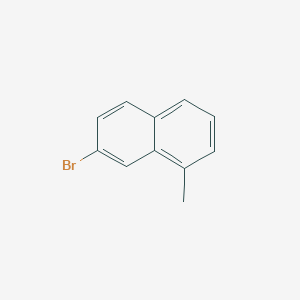

7-Bromo-1-methylnaphthalene

Übersicht

Beschreibung

7-Bromo-1-methylnaphthalene is a useful research compound. Its molecular formula is C11H9Br and its molecular weight is 221.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Interactions

- Synthesis of Derivatives : 7-Bromo-1-methylnaphthalene is used in synthesizing various derivatives. For instance, bromination of 2-methylnaphthalene at low temperatures yields 1-bromo-2-methylnaphthalene, leading to the formation of 1-methoxy-2-methylnaphthalene with sodium methoxide and CuI catalysis (Wang Hai-yang, 2009).

- Diastereoselective Cycloaddition : 1-Bromo-4-methylnaphthalene is used to prepare chiral derivatives with singlet oxygen, resulting in endoperoxides with π-facial selectivity of stereoelectronic origin (W. Adam & M. Prein, 1994).

Bromination and Functionalization

- Bromination Studies : The bromination of 2,7-dihydroxynaphthalene gives dibromo derivatives, important for understanding bromination pathways (R. Cooke, Bl Johnson, & W. Owen, 1960).

- Functionalization of Methyl Group : Acid-catalyzed cleavage of certain derivatives yields various methyl derivatives of 1-methylnaphthalene, demonstrating the versatility of this compound in organic synthesis (C. W. Jefford, J. Rossier, S. Kohmoto, & J. Boukouvalas, 1984).

Advanced Applications in Material Science

- Photobromination and Polymerization : 1-Methylnaphthalene undergoes photobromination, followed by thermal dehydrobromination and polycondensation, to produce high-quality carbonaceous isotropic pitches. These pitches exhibit unique properties like low viscosity near their softening point, important in material science (Chuanzhang Ge et al., 2015).

- Graphitizable Pitches Synthesis : Novel graphitizable pitches with controllable properties are synthesized through a process involving photobromination of 1-methylnaphthalene, followed by dehydrobromination. This synthesis is significant in the production of materials with specific physical properties (Hai-xiao Yang et al., 2018).

Wirkmechanismus

Target of Action

This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) known to interact with various biological targets . .

Mode of Action

The mode of action of 7-Bromo-1-methylnaphthalene is not explicitly documented. As a naphthalene derivative, it may share some of the interaction mechanisms of naphthalene with its targets. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . The bromo and methyl groups on this compound could potentially alter these interactions, leading to different biological effects.

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various bacterial species, including pseudomonas and bacillus . These bacteria can degrade naphthalene through several metabolic pathways, leading to the production of salicylate and catechol, which are further metabolized to central intermediates of metabolism .

Pharmacokinetics

Naphthalene is known to be absorbed through the lungs, skin, and gastrointestinal tract, and is widely distributed throughout the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

Naphthalene and its derivatives are known to cause cytotoxicity and genotoxicity, potentially leading to cell death and genetic mutations . The bromo and methyl groups on this compound could potentially alter these effects.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present . For instance, the compound is stored in a dry, cool, well-ventilated area , suggesting that moisture, heat, and poor ventilation could potentially affect its stability.

Eigenschaften

IUPAC Name |

7-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZOTAQXZRRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496162 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33295-35-1 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

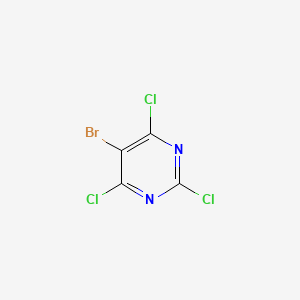

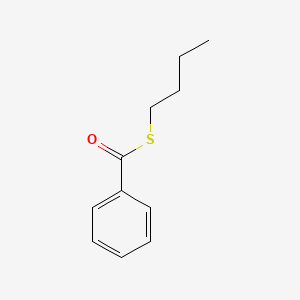

Feasible Synthetic Routes

Q1: What is the significance of 7-Bromo-1-methylnaphthalene in the synthesis of Eudalene?

A1: this compound serves as a crucial intermediate in the synthesis of Eudalene []. The compound is reacted with acetone to form an intermediate which is then reduced by hydrogen iodide to yield the final product, Eudalene [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)